![molecular formula C8H9N3O2 B1418291 N-[(E)-Amino(hydroxyimino)methyl]benzamide CAS No. 92660-51-0](/img/structure/B1418291.png)

N-[(E)-Amino(hydroxyimino)methyl]benzamide

Vue d'ensemble

Description

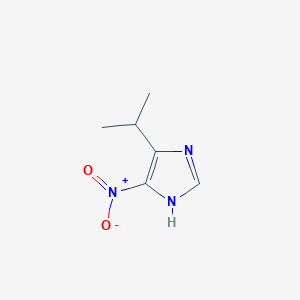

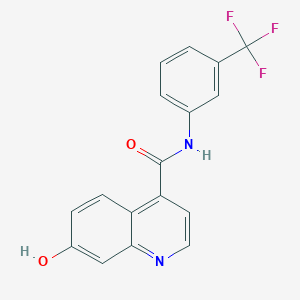

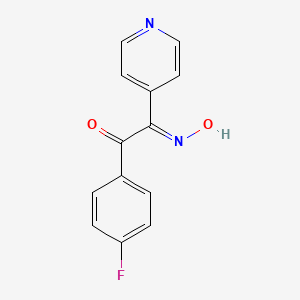

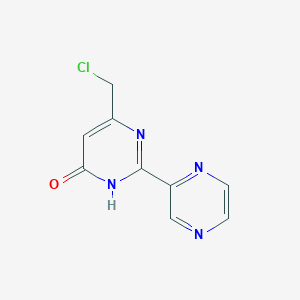

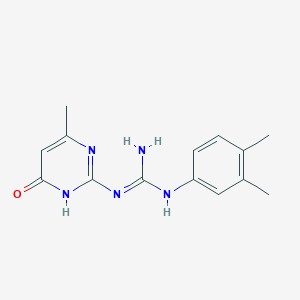

“N-[(E)-Amino(hydroxyimino)methyl]benzamide” is a chemical compound with the molecular formula C8H9N3O2. It is used in various fields of research .

Synthesis Analysis

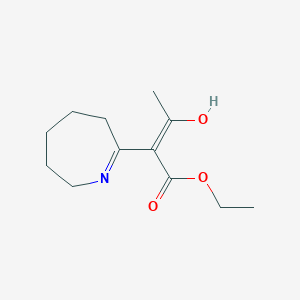

The synthesis of benzamides, which includes “this compound”, can be achieved through direct condensation of carboxylic acids and amines . This process involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the reaction of amines with 3-acetoxy-2-methylbenzoyl chloride or 2,3-dimethoxybenzoyl chloride in THF at room temperature .Molecular Structure Analysis

The molecular structure of “this compound” is planar, with the carbon, oxygen, nitrogen, and the first atom of each of the R groups on carbon and nitrogen lying in the same plane . The C-N bond distance is intermediate between the typical single bond C-N distance and the double bond C=N distance .Chemical Reactions Analysis

Benzamides, including “this compound”, have been widely used in various industries such as pharmaceutical, paper, and plastic industries . They are also used as intermediate products in the synthesis of therapeutic agents .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis of Isoindolinones: The synthesis of 3-hydroxyimino-1-isoindolinones was achieved via a Cu-promoted coupling of benzamides with nitroalkanes. This process involves C-H activation, nitroalkylation, followed by intramolecular cyclization, indicating a versatile method for creating structurally complex molecules (Yu et al., 2017).

Biomedical Research

- Histone Deacetylase Inhibition: N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, an isotype-selective small molecule histone deacetylase (HDAC) inhibitor, has shown potential in blocking cancer cell proliferation and inducing apoptosis, demonstrating the therapeutic potential of benzamide derivatives in cancer treatment (Zhou et al., 2008).

- Antiproliferative Activity: N-Alkyl-2-(substitutedbenzamido) benzamides have been investigated for their antiproliferative activities against breast and liver cancer cell lines, highlighting the potential of benzamide derivatives in cancer therapy (Youssef et al., 2020).

Chemical Analysis and Sensing

- Colorimetric Sensing of Fluoride Anions: N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been developed for naked-eye detection of fluoride anions in solution, suggesting their potential use in chemical sensing applications (Younes et al., 2020).

Antibacterial Activity

- Bactericidal Activity against MRSA: Benzamides have shown promising bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antibacterial agents (Zadrazilova et al., 2015).

Mécanisme D'action

Target of Action

The primary targets of N-[(E)-Amino(hydroxyimino)methyl]benzamide are Nitric oxide synthase enzymes, including endothelial, inducible, and brain Nitric oxide synthase . These enzymes play a crucial role in producing nitric oxide, a key molecule involved in many physiological and pathological processes .

Mode of Action

This compound interacts with its targets, the Nitric oxide synthase enzymes, by inhibiting their action . This results in a decrease in the production of nitric oxide, thereby influencing various biological processes that rely on this molecule .

Biochemical Pathways

This compound affects the Arginine and Proline Metabolism pathway . By inhibiting Nitric oxide synthase enzymes, it reduces the conversion of L-arginine to L-citrulline, which in turn affects the downstream production of nitric oxide . This can have significant effects on various physiological processes, including vasodilation, immune response, and neurotransmission .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites to exert its effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of nitric oxide production . This can lead to changes in vasodilation, immune response, and neurotransmission, among other processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target enzymes .

Propriétés

IUPAC Name |

N-[(E)-N'-hydroxycarbamimidoyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-8(11-13)10-7(12)6-4-2-1-3-5-6/h1-5,13H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNYDVGVRIYMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80669412 | |

| Record name | N-[(E)-Amino(hydroxyamino)methylidene]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92660-51-0 | |

| Record name | N-[(E)-Amino(hydroxyamino)methylidene]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80669412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Isobutylpiperazin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418212.png)

![4-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)-2-phenyloxazol-5(4H)-one](/img/structure/B1418216.png)

![N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418221.png)

![3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1418229.png)